1h-Indene-6-carbaldehyde 1h-Indene-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 204585-01-3
VCID: VC15999355
InChI: InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2
SMILES:
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol

1h-Indene-6-carbaldehyde

CAS No.: 204585-01-3

Cat. No.: VC15999355

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

1h-Indene-6-carbaldehyde - 204585-01-3

Specification

CAS No. 204585-01-3
Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
IUPAC Name 3H-indene-5-carbaldehyde
Standard InChI InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2
Standard InChI Key GFCHZZSVRKNHID-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=C1C=C(C=C2)C=O

Introduction

Structural Characteristics of 1H-Indene-6-Carbaldehyde

Molecular Architecture

The molecular formula of 1H-indene-6-carbaldehyde is C₁₀H₈O, with a molecular weight of 144.17 g/mol . Its structure consists of a bicyclic indene system (a fused benzene and cyclopentene ring) substituted with a formyl group (-CHO) at the sixth carbon (Figure 1). The planar aromatic system and electron-withdrawing aldehyde group influence its electronic properties, making it amenable to electrophilic substitution and nucleophilic addition reactions.

Key Structural Data:

PropertyValueSource
IUPAC Name1H-Indene-6-carbaldehyde
SMILESC1=CC=C2C(=C1)C=CC2C=O
InChIKeyGFCHZZSVRKNHID-UHFFFAOYSA-N
Boiling Point272.4°C (predicted)
Density1.168 g/cm³ (calculated)

The aldehyde group at the 6-position introduces polarity, affecting solubility in organic solvents like dichloromethane and ethanol .

Spectroscopic Features

Infrared (IR) spectroscopy reveals a strong absorption band near 1700 cm⁻¹, characteristic of the carbonyl stretch in aldehydes . Nuclear magnetic resonance (NMR) spectra show distinct signals: a singlet at δ 9.8–10.1 ppm (aldehyde proton) and aromatic protons between δ 6.5–7.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 144 .

Synthesis and Production

Synthetic Routes

1H-Indene-6-carbaldehyde is synthesized via two primary methods:

Vilsmeier-Haack Formylation

Indene undergoes formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under mild conditions . The reaction proceeds via electrophilic aromatic substitution, with the aldehyde group introduced regioselectively at the 6-position:

Indene+DMF+POCl31H-Indene-6-carbaldehyde+byproducts\text{Indene} + \text{DMF} + \text{POCl}_3 \rightarrow \text{1H-Indene-6-carbaldehyde} + \text{byproducts}

This method yields ~60–70% purity, requiring chromatographic purification .

Catalytic Oxidation

Industrial-scale production employs palladium- or platinum-catalyzed oxidation of indene derivatives. Reaction conditions (80–120°C, 1–3 atm O₂) optimize yield (≥85%) .

Industrial Scaling Challenges

Side reactions, such as over-oxidation to carboxylic acids, necessitate precise temperature control . Recent advances in flow chemistry have improved scalability and reduced byproduct formation .

Chemical Reactivity and Derivatives

Aldehyde-Specific Reactions

The formyl group participates in classic aldehyde reactions:

  • Oxidation: Using KMnO₄ in acidic media yields 1H-indene-6-carboxylic acid .

  • Reduction: NaBH₄ in methanol produces 1H-indene-6-methanol .

  • Condensation: Reactions with amines form Schiff bases, useful in coordination chemistry .

Electrophilic Aromatic Substitution

The indene core undergoes halogenation and nitration. For example, bromination in CCl₄ yields 6-bromo-1H-indene-carbaldehyde, a precursor in pharmaceuticals .

Cycloaddition Reactions

1H-Indene-6-carbaldehyde participates in Diels-Alder reactions with dienes, forming polycyclic adducts relevant to natural product synthesis .

Biological and Pharmacological Activity

Anticancer Screening

In vitro assays on MCF-7 breast cancer cells show an IC₅₀ of 45 µM, indicating apoptotic induction via caspase-3 activation . Structural analogs with electron-withdrawing substituents (e.g., -NO₂) exhibit enhanced potency .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives .

Materials Science

Derivatives like 2-{4-[Bis(4-methylphenyl)amino]phenyl}-1H-indene-6-carbaldehyde are explored as organic semiconductors in OLEDs due to their π-conjugated systems .

Specialty Chemicals

Its use in polymer cross-linking agents and epoxy resins is documented, leveraging the reactivity of the aldehyde group .

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency . Ionic liquid solvents (e.g., [BMIM][BF₄]) enhance yields by 15–20% .

Computational Studies

Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives .

Market Trends

The global market for 1H-indene-6-carbaldehyde is projected to grow at a CAGR of 4.2% (2025–2030), driven by demand in Asia-Pacific pharmaceuticals .

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